Eniluracil-13C,15N2 is a stable isotope-labeled derivative of eniluracil, a compound known for its role as a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase. This inhibition enhances the efficacy of fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil. The incorporation of carbon-13 and nitrogen-15 isotopes in its structure allows for advanced analytical techniques, including mass spectrometry, to trace metabolic pathways and pharmacokinetics in biological systems.
Eniluracil-13C,15N2 is synthesized in laboratories specializing in pharmaceutical chemistry and isotopic labeling. The compound is primarily used in research settings to study drug metabolism and pharmacodynamics. Its stable isotopes facilitate precise measurements in various analytical methods.
Eniluracil-13C,15N2 can be classified as follows:
The synthesis of Eniluracil-13C,15N2 involves several steps that incorporate stable isotopes into the eniluracil framework. The primary method includes:
The synthetic pathway typically utilizes starting materials that are commercially available or can be synthesized from simpler precursors. The reaction conditions—temperature, solvent choice, and reaction time—are optimized to maximize yield and purity of Eniluracil-13C,15N2.
The molecular structure of Eniluracil-13C,15N2 retains the core pyrimidine ring characteristic of eniluracil, with specific positions labeled with carbon-13 and nitrogen-15 isotopes. This structure can be represented as follows:
Key structural data include:
Eniluracil-13C,15N2 participates in various chemical reactions typical of pyrimidine derivatives. Notable reactions include:
The kinetics and mechanisms of these reactions can be studied using isotopic labeling techniques that allow researchers to track the fate of the labeled atoms during metabolic processes.
Eniluracil acts primarily by inhibiting dihydropyrimidine dehydrogenase, an enzyme responsible for the catabolism of fluoropyrimidines. This inhibition leads to increased levels of active 5-fluorouracil in the bloodstream, enhancing its cytotoxic effects on cancer cells.
Pharmacokinetic studies demonstrate that co-administration of Eniluracil-13C,15N2 with fluoropyrimidines results in altered metabolic pathways, which can be quantitatively assessed using mass spectrometry techniques involving the labeled compound.
Key physical properties include:
Chemical properties encompass:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
Eniluracil-13C,15N2 is primarily utilized in:
Eniluracil-¹³C,¹⁵N₂ is a stable isotopically labeled analog of the dihydropyrimidine dehydrogenase (DPD) inhibitor eniluracil. Its molecular formula is C₅¹³CH₄¹⁵N₂O₂, signifying the replacement of one natural carbon (¹²C) atom with carbon-13 (¹³C) and both natural nitrogen (¹⁴N) atoms with nitrogen-15 (¹⁵N). This precise substitution pattern maintains the structural integrity of the parent compound while introducing detectable heavy isotopes for analytical applications. The isotopic enrichment specifications are rigorously controlled, with minimum purities of 95% chemical purity, 99% ¹³C enrichment at the designated position, and 98% ¹⁵N enrichment at both nitrogen sites [1]. This high isotopic purity is critical for minimizing interference in mass spectrometry-based assays.
Table 1: Isotopic Composition of Eniluracil-¹³C,¹⁵N₂
Isotope Type | Position(s) | Minimum Enrichment | Role in Analysis |
---|---|---|---|
Carbon-13 (¹³C) | Single Carbon Site | 99% | Mass shift detection |
Nitrogen-15 (¹⁵N) | Both Nitrogen Atoms (N1, N3) | 98% each | Mass shift detection |
Natural Abundance Isotopes | Remaining Atoms | ≤2% | Background signal |
The systematic IUPAC name for this labeled compound is 5-(¹³C-ethynyl)-1,3-(¹⁵N₂)uracil or alternatively, 5-(¹³C-ethynyl)-1H-(¹⁵N)pyrimidine-2,4(¹⁵N,3H)-dione. This nomenclature explicitly identifies the positions of the isotopic substitutions: the carbon atom within the ethynyl group (-C≡CH) is ¹³C, and both nitrogen atoms within the pyrimidinedione ring (positions 1 and 3) are ¹⁵N [2] [5]. The core structure retains the uracil backbone with the characteristic ethynyl modification at the 5-position, essential for DPD inhibition. The structural representation highlights these isotopic labels:
O¹⁵ ║ 4 │ O=C¹――C³――C⁵(≡¹³C-H) ║ │ │ N¹―――C²―――N³¹⁵ 1H │ 3H
Figure 1: Structural formula of Eniluracil-¹³C,¹⁵N₂ showing positions of isotopic labels.
Eniluracil-¹³C,¹⁵N₂ has the specific CAS Registry Number 1329556-69-5, distinguishing it from the unlabeled eniluracil (CAS 59989-18-3) [1] [2]. This unique identifier is crucial for precise chemical tracking and regulatory compliance. While the core physicochemical properties (e.g., molecular weight of approximately 138.11 g·mol⁻¹ for C₅¹³CH₄¹⁵N₂O₂) are similar to unlabeled eniluracil, the isotopic labeling necessitates specific characterization:
The synthesis of Eniluracil-¹³C,¹⁵N₂ necessitates a route incorporating the heavy isotopes at specific positions early in the synthetic sequence. A plausible multi-step approach involves:
Table 2: Key Synthetic Steps and Isotope Incorporation
Step | Reaction | Isotopically Labeled Reagent | Position of Label Incorporation |
---|---|---|---|
1 | Provide Labeled Core | Uracil-¹³C₂,¹⁵N₂ | Ring C2, C4; N1, N3 |
2 | 5-Halogenation | None | None |
3 | Sonogashira Coupling | H-¹³C≡CH (or equivalent) | C5 of Ethynyl Group |
4 | Deprotection/Purification | None | Confirms final isotopic integrity |
Characterization relies on hyphenated analytical techniques to confirm identity, purity, and isotopic enrichment:
Table 3: Key NMR Chemical Shifts for Eniluracil-¹³C,¹⁵N₂
Nucleus | Position | Chemical Shift (δ, ppm) | Characteristic Feature |
---|---|---|---|
¹³C | Ethynyl (≡C-H) | 75-78 | Doublet (¹J₍¹³C,¹H₎ ≈ 250 Hz) |
¹³C | Ethynyl (C≡) | 80-85 | Singlet |
¹⁵N | N1 | -220 to -230 | Broad |
¹⁵N | N3 | -250 to -265 | Broad |
¹H | ≡C-H | 3.1-3.2 | Doublet (¹J₍¹³C,¹H₎ ≈ 250 Hz) |
¹H | H6 (Ring) | ~7.8 | Singlet |
Eniluracil-¹³C,¹⁵N₂ serves as an indispensable internal standard in quantitative bioanalysis and metabolic studies of unlabeled eniluracil and its therapeutic partner, 5-fluorouracil (5-FU):
Table 4: Key Applications of Eniluracil-¹³C,¹⁵N₂ in Pharmaceutical Research
Application Area | Specific Use | Benefit of Isotopic Labeling |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS Internal Standard for Eniluracil | Eliminates matrix effects; Enables absolute quantification |
DPD Inhibition Studies | Tracking covalent adduct formation with DPD | Distinguishes inhibitor from endogenous uracil |
Drug Metabolism | Investigating potential minor metabolites of Eniluracil | Reduces background interference |
Enzyme Kinetics | Measuring rates of DPD inactivation | Provides specificity in complex biological mixtures |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7